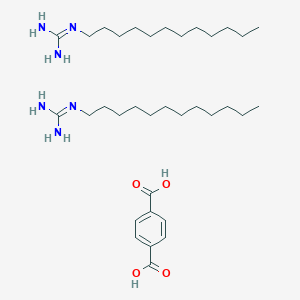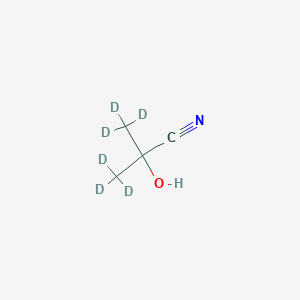
2-Cyano-2-propanol-1,1,1,3,3,3-d6
描述
- 2-Cyano-2-propanol-1,1,1,3,3,3-d6 is a chemical compound of interest in various fields, including organic chemistry and materials science. Its synthesis, molecular structure, and properties are subjects of ongoing research.
Synthesis Analysis
- The synthesis of related cyano compounds involves complex reactions and is often explored using Density Functional Theory (DFT) and other computational methods to predict reaction outcomes and understand molecular interactions (Singh et al., 2013).
Molecular Structure Analysis
- Molecular structure analysis often utilizes techniques like NMR, UV–Visible spectroscopy, FT-IR, and mass spectroscopy. These methods help in understanding the electronic structure and bonding nature of the molecule (Singh et al., 2013).
Chemical Reactions and Properties
- The chemical reactivity and properties can be analyzed through various computational approaches, including Natural Bond Orbital (NBO) analysis and Electrophilic Charge Transfer (ECT) calculations. These methods help to determine the electrophilic or nucleophilic behavior of the molecule (Singh et al., 2013).
Physical Properties Analysis
- The physical properties of related cyano compounds, such as crystal structures and phase transitions, are often studied using X-ray crystallography and spectroscopic methods. These studies provide insights into the material's stability and potential applications (Badawi, 2012).
Chemical Properties Analysis
- Chemical properties, including stability, reactivity, and interaction with other molecules, are crucial aspects of study. These properties are often explored through a combination of experimental techniques and theoretical calculations, such as DFT and Molecular Orbital Theory (Nishida et al., 2011).
安全和危害
属性
IUPAC Name |
3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(2,6)3-5/h6H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFMGBPGAXYFAR-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440604 | |
| Record name | 2-Cyano-2-propanol-1,1,1,3,3,3-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2-propanol-1,1,1,3,3,3-d6 | |
CAS RN |
40662-43-9 | |
| Record name | 2-Cyano-2-propanol-1,1,1,3,3,3-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

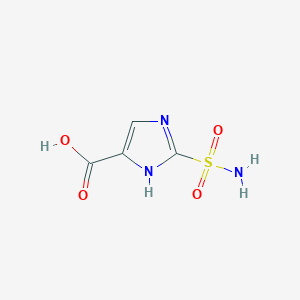

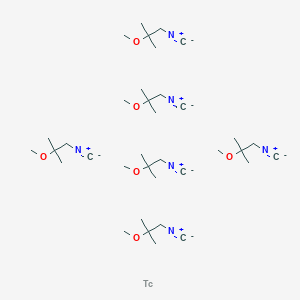
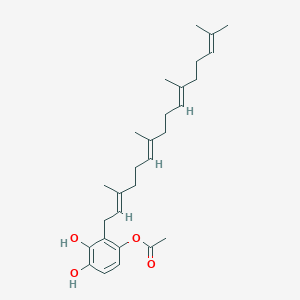



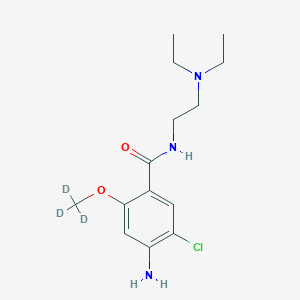



![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)
